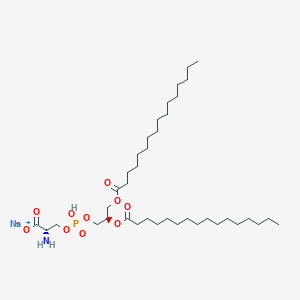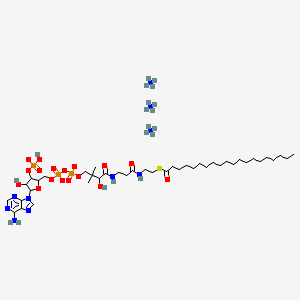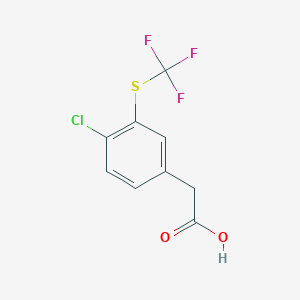
4-Chloro-3-(trifluoromethylthio)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2S It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethylthio)phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Trifluoromethylthiolation: The addition of a trifluoromethylthio group to the aromatic ring.
Acetylation: The formation of the phenylacetic acid moiety.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies like automated reactors and in-line monitoring to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethylthio)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the chloro group or the trifluoromethylthio group.
Substitution: Nucleophilic substitution reactions at the chloro or trifluoromethylthio positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce dechlorinated derivatives.
Scientific Research Applications
4-Chloro-3-(trifluoromethylthio)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-3-(trifluoromethylthio)phenylacetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways can vary depending on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid
Comparison
Compared to these similar compounds, 4-Chloro-3-(trifluoromethylthio)phenylacetic acid is unique due to the presence of both a chloro group and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H6ClF3O2S |
|---|---|
Molecular Weight |
270.66 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6ClF3O2S/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
InChI Key |
WMCUVUHKNVZZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
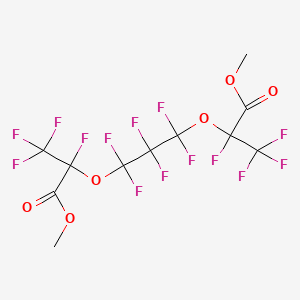
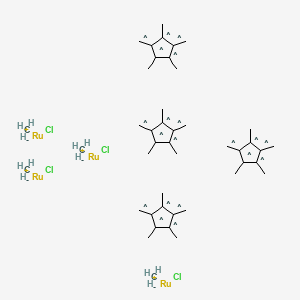
palladium(II)](/img/structure/B12063454.png)


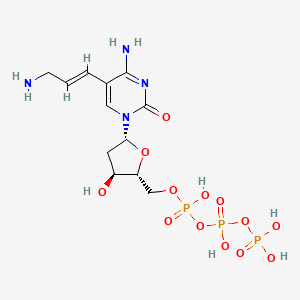
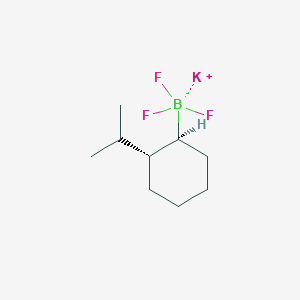

![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)

